![molecular formula C18H27BO2S B2650071 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester CAS No. 2246900-40-1](/img/structure/B2650071.png)
4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
This compound, like other boronic acids and their esters, is known to be involved in Suzuki–Miyaura cross-coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The boronic acid or its ester acts as a nucleophile, transferring an organic group to a palladium catalyst during the transmetalation step of the reaction .Scientific Research Applications
Treatment of Periodontitis
This compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) . The system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Hydrolysis Studies
Phenylboronic pinacol esters, including this compound, have been studied for their susceptibility to hydrolysis . The kinetics of the hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Suzuki–Miyaura Coupling
This compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .
properties
IUPAC Name |
2-[4-(cyclopentylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO2S/c1-17(2)18(3,4)21-19(20-17)15-11-9-14(10-12-15)13-22-16-7-5-6-8-16/h9-12,16H,5-8,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWNPLQWTZMPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.